2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one
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Description
2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one, or 4-methylchromone, is an organic compound belonging to the chromone family. It is a naturally occurring compound found in plants and has been studied for its potential medicinal properties. 4-methylchromone has been used in laboratory experiments to study its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Domino Synthesis Approaches
One study outlines a domino approach for synthesizing highly substituted fused chromenones, utilizing N,3-diaryl-3-oxo-propanethioamide, aromatic aldehyde, and either 4-hydroxycoumarine or dimedone. This method facilitates the efficient production of pyrano[3,2-c]chromen-5(4H)-ones and 7,7-dimethyl-7,8-dihydro-4H-chromen-5(6H)-ones under mild conditions. The reaction mechanism proposed underscores the versatility of chromen-4-one derivatives in complex chemical transformations (Avula, Nanubolu, & Yadla, 2014).
Photocycloaddition Reactions
Another research effort demonstrates the regiospecific and stereospecific photocycloaddition capabilities of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, a 4-thiacyclohex-2-enone analog, which upon irradiation with various dienes, leads to cycloadducts, revealing the unique photochemical properties of related chromen-4-one structures for generating complex cycloadducts (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).
Multicomponent Synthesis
Multicomponent reactions involving salicylaldehyde, malononitrile dimer, and dihydropyrazoles or other reactants have been used to synthesize various chromeno[2,3-b]pyridine derivatives. These methods emphasize the utility of chromen-4-one derivatives in facilitating the creation of compounds with significant biological and medicinal properties through efficient and eco-friendly synthesis approaches (Ryzhkova, Elinson, Maslov, & Fakhrutdinov, 2021; Ryzhkova & Elinson, 2023).
Antiviral Activities
Studies on chromones derived from the stems of Cassia fistula have demonstrated anti-tobacco mosaic virus activities. New chromone derivatives, including 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one, exhibit potential as bioactive compounds with antiviral properties, showcasing the biological relevance of chromen-4-one derivatives in therapeutic applications (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).
properties
IUPAC Name |
2,5-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMQFDXKKRKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one |
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